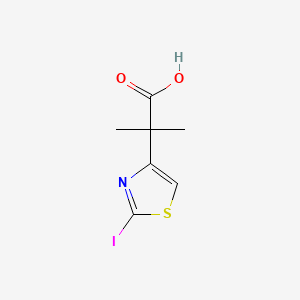
2-(2-Iodothiazol-4-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an iodine atom and two methyl groups attached to the alpha carbon of the acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- typically involves the iodination of a thiazole derivative. One common method is the reaction of 4-thiazoleacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the deiodinated thiazole derivative.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- involves its interaction with specific molecular targets. The iodine atom and the thiazole ring play crucial roles in its reactivity. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.
Comparación Con Compuestos Similares
- 4-Thiazoleacetic acid, 2-amino-alpha,alpha-dimethyl-
- 4-Thiazoleacetic acid, 2-bromo-alpha,alpha-dimethyl-
- 4-Thiazoleacetic acid, 2-chloro-alpha,alpha-dimethyl-
Comparison:
- Uniqueness: The presence of the iodine atom in 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- makes it more reactive compared to its bromo and chloro counterparts. This increased reactivity can be advantageous in certain chemical reactions, making it a valuable intermediate in organic synthesis.
- Biological Activity: The iodine-containing compound may exhibit different biological activities compared to its amino, bromo, and chloro analogs, potentially leading to unique applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H8INO2S |
|---|---|
Peso molecular |
297.12 g/mol |
Nombre IUPAC |
2-(2-iodo-1,3-thiazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H8INO2S/c1-7(2,5(10)11)4-3-12-6(8)9-4/h3H,1-2H3,(H,10,11) |
Clave InChI |
RMBSCPRRMGQNBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CSC(=N1)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















